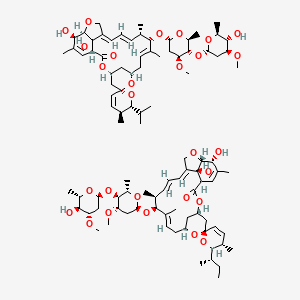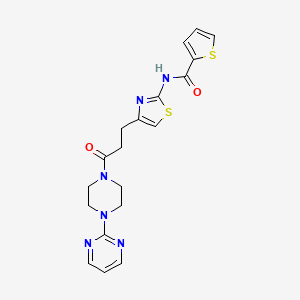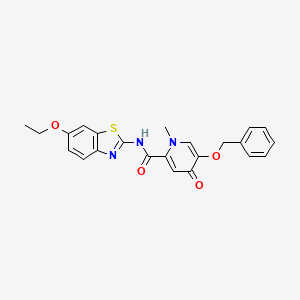![molecular formula C22H18FN3O2S2 B2971901 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1252888-28-0](/img/structure/B2971901.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thieno[3,2-d]pyrimidin-4-one derivative. Thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains a thiophene ring fused with a pyrimidinone ring . The compound also contains a benzyl group, a sulfanyl group, and a 4-fluoro-2-methylphenyl group attached to the nitrogen atom of an acetamide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For example, the presence of the sulfanyl group could potentially make the compound more polar and increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Research has demonstrated the significance of the molecule's crystal structure, highlighting its folded conformation, which is stabilized by intramolecular hydrogen bonding. This conformational attribute could be essential for its interaction with biological targets. Studies by Subasri et al. (2016, 2017) on similar compounds have revealed insights into their molecular conformation, which may inform the design and optimization of related therapeutic agents (Subasri et al., 2016); (Subasri et al., 2017).
Therapeutic Potential
The molecule's core structure, particularly the thieno[3,2-d]pyrimidine moiety, has been associated with potent biological activity. Research by Gangjee et al. (2008) on related structures has shown dual inhibitory activity against crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential use in cancer therapy as these enzymes are critical for DNA synthesis and cell proliferation (Gangjee et al., 2008).
Antiviral Research
The antiviral properties of related compounds, especially against SARS-CoV-2, have been a subject of recent investigations. A study by Mary et al. (2020) explored the antiviral potency through molecular docking studies, indicating that similar molecules could serve as promising leads for developing treatments against COVID-19 and related viral infections (Mary et al., 2020).
Antitumor Activity
Further research has expanded into the antitumor potential of thieno[3,2-d]pyrimidine derivatives. Hafez and El-Gazzar (2017) synthesized a series of novel derivatives displaying potent anticancer activity against various human cancer cell lines, suggesting that modifications on the thieno[3,2-d]pyrimidine scaffold could lead to effective anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Antibacterial Agents
The molecule's framework also offers a foundation for developing antimicrobial and antibacterial agents. Kerru et al. (2019) demonstrated that thienopyrimidine-linked rhodanine derivatives exhibit significant in vitro antimicrobial activity, highlighting the potential for such compounds to address bacterial infections (Kerru et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-14-11-16(23)7-8-17(14)24-19(27)13-30-22-25-18-9-10-29-20(18)21(28)26(22)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPZSGQNAGHGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-Methylphenoxy)propyl]but-2-ynamide](/img/structure/B2971821.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2971823.png)


![(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B2971829.png)



![N-[(2,4-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2971835.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2971836.png)




